(R)-3-N-Boc-Amino-1-Cbz-piperidine
Overview
Description
®-3-N-Boc-Amino-1-Cbz-piperidine is a chiral piperidine derivative that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a benzyloxycarbonyl (Cbz) protected amino group. The presence of these protecting groups makes it a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-N-Boc-Amino-1-Cbz-piperidine typically involves the following steps:
Starting Material: The synthesis begins with commercially available ®-3-amino-1-piperidine.
Protection of Amino Groups: The amino groups are protected using tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups. This is achieved through reactions with Boc anhydride and Cbz chloride, respectively, under basic conditions.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of ®-3-N-Boc-Amino-1-Cbz-piperidine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Automation: Automated systems are employed for efficient handling and processing of chemicals.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: ®-3-N-Boc-Amino-1-Cbz-piperidine undergoes various chemical reactions, including:
Deprotection Reactions: Removal of Boc and Cbz protecting groups under acidic or hydrogenolytic conditions.
Substitution Reactions: Nucleophilic substitution reactions at the piperidine ring.
Oxidation and Reduction: Oxidation of the piperidine ring to form piperidones or reduction to form piperidines.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) for Boc removal and hydrogenation with palladium on carbon (Pd/C) for Cbz removal.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Deprotected Amines: Resulting from the removal of Boc and Cbz groups.
Substituted Piperidines: Formed through nucleophilic substitution reactions.
Piperidones and Reduced Piperidines: Products of oxidation and reduction reactions.
Scientific Research Applications
®-3-N-Boc-Amino-1-Cbz-piperidine has a wide range of applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting the central nervous system.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biological Studies: Utilized in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: Employed in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-3-N-Boc-Amino-1-Cbz-piperidine is primarily related to its role as an intermediate in the synthesis of bioactive compounds. The Boc and Cbz protecting groups facilitate selective reactions at the piperidine ring, allowing for the introduction of various functional groups. This compound can interact with molecular targets such as enzymes and receptors, depending on the nature of the final synthesized product.
Comparison with Similar Compounds
(S)-3-N-Boc-Amino-1-Cbz-piperidine: The enantiomer of ®-3-N-Boc-Amino-1-Cbz-piperidine with similar chemical properties but different biological activity.
®-3-N-Boc-Amino-1-Fmoc-piperidine: A compound with a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Cbz.
®-3-N-Boc-Amino-1-Ac-piperidine: A compound with an acetyl (Ac) protecting group instead of Cbz.
Uniqueness: ®-3-N-Boc-Amino-1-Cbz-piperidine is unique due to its specific combination of Boc and Cbz protecting groups, which provide stability and selectivity in chemical reactions. This makes it a versatile intermediate for the synthesis of a wide range of bioactive molecules.
Properties
IUPAC Name |
benzyl (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-16(21)19-15-10-7-11-20(12-15)17(22)23-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,19,21)/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIONIIVXRCVHFL-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679389 | |
Record name | Benzyl (3R)-3-[(tert-butoxycarbonyl)amino]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
485820-12-0 | |
Record name | Benzyl (3R)-3-[(tert-butoxycarbonyl)amino]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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